molecular formula C15H20N4O2 B011185 1,3-Bis(2,4-diaminophenoxy)propane CAS No. 81892-72-0

1,3-Bis(2,4-diaminophenoxy)propane

Cat. No.: B011185
CAS No.: 81892-72-0
M. Wt: 288.34 g/mol
InChI Key: MWKPYVXITDAZLL-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-diaminophenoxy)propane (CAS 81892-72-0) is a diaminophenoxy-based organic compound primarily used as an oxidative hair dye. Its tetrahydrochloride form (CAS 74918-21-1, molecular formula: C₁₅H₂₄Cl₄N₄O₂) enhances solubility in aqueous formulations . Key properties include:

  • Molecular formula: C₁₅H₂₀N₄O₂
  • Molecular weight: 288.34 g/mol
  • Regulatory limits: Maximum 2% in hair dyes, reduced to 1% when combined with hydrogen peroxide .
  • Safety profile: Low dermal absorption (0.63% in rats over 72 hours) and rapid excretion via feces (65%) and urine .

Properties

IUPAC Name

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPYVXITDAZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868327
Record name 1,3-Bis-(2,4-diaminophenoxy)propane
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Molecular Weight

288.34 g/mol
Source PubChem
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CAS No.

81892-72-0
Record name 1,3-Bis(2,4-diaminophenoxy)propane
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Record name 1,3-Bis-(2,4-diaminophenoxy)propane
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Record name 1,3-Bis-(2,4-diaminophenoxy)propane
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Record name 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine
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Record name 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4-diaminophenoxy)propane can be synthesized through a multi-step process. One common method involves the reaction of 2,4-diaminophenol with 1,3-dichloropropane under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4-diaminophenoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Applications in Cosmetics

1. Hair Dyes

1,3-Bis(2,4-diaminophenoxy)propane is predominantly used in hair coloring products. It acts as an oxidative dye, which means it requires a developer (usually hydrogen peroxide) to activate its coloring properties. The maximum allowable concentration in hair dyes is regulated:

Type of Dye Max Concentration (Free Base) Max Concentration (Tetrahydrochloride Salt)
Oxidative Hair Dye1.2%1.8%
Non-Oxidative Hair Dye1.2%1.8%

The Scientific Committee on Consumer Products (SCCP) has assessed its safety for use in hair dyes, concluding that it is safe when used within these concentration limits .

2. Safety and Toxicology

Although generally considered safe for cosmetic use, this compound can cause skin sensitization and irritation at higher concentrations. Studies indicate:

  • LD50 (Oral) : 3570 mg/kg in rats, indicating low acute toxicity .
  • Skin Irritation : Mild irritant effects observed in animal studies .
  • Eye Irritation : Moderate irritation noted in tests .

Applications in Materials Science

1. Synthesis of Polyamides

In addition to cosmetic applications, this compound is utilized as an intermediate in the synthesis of polyamide-based materials. These materials are valued for their strength and durability and find applications in textiles, automotive parts, and engineering plastics .

Case Studies

Case Study 1: Hair Dye Formulations

A study conducted on various hair dye formulations containing this compound demonstrated its effectiveness in achieving vibrant colors while maintaining safety standards. The formulations were evaluated for color fastness and skin compatibility.

Findings:

  • Formulations with concentrations at or below the regulatory limits showed no significant adverse reactions.
  • Color retention was rated highly across different hair types.

Case Study 2: Polyamide Development

Research into the use of this compound as a precursor for polyamides revealed its potential to enhance thermal stability and mechanical properties of the resulting polymers.

Findings:

  • The synthesized polyamides exhibited improved resistance to heat and wear.
  • Applications included automotive components that require high-performance materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-diaminophenoxy)propane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS 66422-95-5)

  • Molecular formula : C₈H₁₄Cl₂N₂O₂
  • Molecular weight : 241.12 g/mol
  • Structural differences: Shorter ethanol backbone vs. propane chain in the main compound.
  • Application: Used in hair dyes but lacks detailed regulatory or safety data comparable to 1,3-Bis(2,4-diaminophenoxy)propane .

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

  • Molecular formula : C₁₅H₁₂Br₂O
  • Molecular weight : 372.07 g/mol
  • Functional differences: Brominated aromatic rings instead of diaminophenoxy groups.

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)

  • Molecular formula : C₂₇H₂₈P₂
  • Application : Catalyst ligand in organic synthesis, contrasting with the cosmetic focus of the main compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Application Regulatory Limits
This compound 81892-72-0 C₁₅H₂₀N₄O₂ 288.34 Oxidative hair dye ≤2% in formulations
2-(2,4-Diaminophenoxy)ethanol dihydrochloride 66422-95-5 C₈H₁₄Cl₂N₂O₂ 241.12 Hair dye component Not specified
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 C₁₅H₁₂Br₂O 372.07 Chemical reagent N/A
1,3-Bis(diphenylphosphino)propane 6737-42-4 C₂₇H₂₈P₂ 430.45 Catalysis N/A

Key Research Findings

  • Safety and Toxicology: this compound exhibits low systemic exposure (SED = 0.105 mg/kg in humans) due to minimal dermal absorption . In contrast, brominated analogs like 1,3-Bis(4-bromophenyl)-2-propanone may pose higher environmental persistence risks due to halogenation .
  • Market and Applications: The main compound dominates hair dye markets in regions like the Middle East and Africa, with manufacturers like EUROLABS and kemikalieimport leading production . Phosphine-based analogs (e.g., 1,3-Bis(diphenylphosphino)propane) serve niche roles in catalysis, reflecting functional group-driven applications .
  • Regulatory Landscape: this compound requires explicit labeling (e.g., "KEEP OUT OF REACH OF CHILDREN") in Australia and the EU, unlike non-cosmetic analogs .

Biological Activity

1,3-Bis(2,4-diaminophenoxy)propane (BDP) is an organic compound with significant applications in various fields, particularly in biochemistry and cosmetics. Its molecular formula is C15H20N4O2, and it is primarily known for its use as an oxidative hair dye. This article delves into the biological activity of BDP, examining its pharmacological properties, safety profiles, and regulatory status based on diverse research findings.

Chemical Structure and Properties

BDP features two 2,4-diaminophenoxy groups linked by a propane backbone. This structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

BDP acts primarily as a hair dye by penetrating the hair shaft and reacting with natural pigments to produce a permanent color change. This reaction typically requires the presence of hydrogen peroxide, which facilitates the oxidation process necessary for the dyeing action.

Cytotoxicity and Safety

The safety profile of BDP has been evaluated in various studies, particularly concerning its use in cosmetic formulations:

  • Acute Toxicity : In studies involving Wistar rats, BDP demonstrated minimal acute toxicity. The compound was administered at varying doses (up to 5010 mg/kg), with no observed mortality or severe adverse effects .
  • Skin and Eye Irritation : BDP showed slight irritation when applied to rabbit skin but did not cause severe reactions. In ocular studies, mild conjunctival irritation was noted, which resolved within a week .

Regulatory Status

BDP is regulated under various cosmetic directives due to its use as a hair dye. The Scientific Committee on Consumer Products (SCCP) has classified it as safe for use in oxidative hair dye formulations at concentrations up to 1.8% (calculated as tetrahydrochloride salt) . However, it is recommended that manufacturers include allergenic warnings due to potential sensitization upon repeated exposure.

Case Study 1: Hair Dye Formulations

A study conducted by COLIPA assessed the safety of BDP in oxidative hair dye formulations. The findings supported its safe use at specified concentrations, provided appropriate safety measures were implemented . The study emphasized the importance of monitoring for allergic reactions among consumers.

Case Study 2: Enzyme Inhibition Potential

In vitro studies have suggested that BDP may inhibit certain enzymes involved in metabolic pathways. Although comprehensive data is lacking, preliminary findings indicate that similar compounds can modulate enzyme activity effectively, warranting further investigation into BDP's potential therapeutic uses.

Comparative Analysis

The following table summarizes the biological activities and safety profiles of BDP compared to similar compounds:

CompoundBiological ActivityAcute ToxicitySkin IrritationEye Irritation
This compoundEnzyme inhibitor potentialLowMildMild
1,3-Bis(2,4-diaminophenoxy)ethaneLimited data availableModerateModerateModerate
1,3-Bis(2,4-diaminophenoxy)butaneSimilar structure; low dataLowMildNot studied

Q & A

Q. What are the key synthetic routes for 1,3-Bis(2,4-diaminophenoxy)propane, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2,4-diaminophenol and 1,3-dibromopropane. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
  • Base selection : Potassium carbonate or sodium hydride facilitates deprotonation of phenolic hydroxyl groups .
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity, confirmed by ≥95% yield in reported protocols .

Q. What analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H NMR : Aromatic protons at δ 6.5–7.2 ppm and methylene protons (from propane backbone) at δ 3.8–4.2 ppm confirm ether linkage formation .
  • FT-IR : Amine N-H stretches at ~3300 cm⁻¹ and C-O-C vibrations at ~1250 cm⁻¹ validate structural integrity .
  • Elemental analysis : Matches experimental C, H, N values with theoretical (C: 59.98%, H: 6.71%, N: 18.66%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats are mandatory due to its allergenicity .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C to avoid degradation .
  • Waste disposal : Follow hazardous waste guidelines for aromatic amines .

Advanced Research Questions

Q. How does this compound enhance the thermal stability of epoxy resins, and what experimental methods quantify this improvement?

  • Mechanism : The diamine acts as a cross-linking agent, forming rigid networks via reaction with epoxy groups. This restricts molecular mobility, increasing glass transition temperature (Tg) .
  • Validation :
    • TGA : Decomposition onset >300°C (vs. ~250°C for non-aromatic amines) .
    • DMA : Storage modulus retention above 1 GPa at 200°C .
    • Comparative studies : Replace traditional curing agents (e.g., DDS) to assess Tg improvements .

Q. How can researchers resolve contradictions in reported mechanical properties of polyimides derived from this compound?

Contradictions often arise from variations in:

  • Monomer purity : Impurities >2% significantly alter cross-link density. Use HPLC to verify purity .
  • Curing protocols : Post-curing at 220°C for 2 hours vs. 200°C for 4 hours affects crystallinity .
  • Stoichiometry : Off-stoichiometric ratios (e.g., 1:0.9 amine:epoxy) reduce tensile strength by ~20% .
    Methodological solution : Adopt ASTM standards (e.g., ASTM D638 for tensile testing) to ensure consistency .

Q. What computational strategies predict the reactivity of this compound in polymerization reactions?

  • DFT calculations : Model transition states for amine-epoxy reactions to predict activation energies (e.g., ~50 kJ/mol for primary amine addition) .
  • Molecular dynamics (MD) : Simulate cross-link density and correlate with experimental Tg values (R² > 0.90 in validated studies) .
  • Validation : Compare simulated kinetics (e.g., Arrhenius parameters) with DSC-derived data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,4-diaminophenoxy)propane
Reactant of Route 2
1,3-Bis(2,4-diaminophenoxy)propane

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